3-(Pyrrolidin-1-yl)picolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-1-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWXXSJYZFLLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Pyrrolidin 1 Yl Picolinic Acid
Direct Synthesis Approaches for 3-(Pyrrolidin-1-yl)picolinic Acid
The construction of the this compound framework can be approached through various synthetic strategies, ranging from the formation of the pyrrolidine (B122466) ring on a pre-existing pyridine (B92270) to the assembly of the entire scaffold.
Exploration of Palladium-Catalyzed C-H/N-H Coupling Strategies
Palladium-catalyzed C-H activation has emerged as a powerful tool for the formation of C-N bonds, enabling the synthesis of N-heterocycles. One relevant strategy involves the intramolecular coupling of C-H and N-H bonds. Research has demonstrated a method for forming pyrrolidine rings through a palladium-catalyzed C-H/N-H coupling reaction. This process utilizes a picolinamide (B142947) directing group, which facilitates the activation of a δ C-H bond.
The reaction typically employs a Pd(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant like Phenyliodine diacetate (PhI(OAc)₂). The picolinamide auxiliary directs the palladium catalyst to a specific C-H bond, leading to the formation of a palladacycle intermediate. Subsequent oxidative reductive elimination forms the C-N bond, creating the pyrrolidine ring. While this has been demonstrated for the intramolecular synthesis of fused ring systems, the principles of C-H activation directed by a picolinic acid moiety are pertinent to the broader synthetic landscape of such compounds.
| Substrate Type | Catalyst | Oxidant | Key Feature | Reference |
|---|---|---|---|---|
| Picolinamide of an aliphatic amine | Pd(OAc)₂ | PhI(OAc)₂ | Intramolecular cyclization via δ C-H activation to form a pyrrolidine ring. | Current time information in Bangalore, IN. |
Multi-Component Reaction Pathways for Picolinate (B1231196) Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer an efficient pathway to complex molecules. Such reactions are highly valued for their atom economy and procedural simplicity.
While specific MCRs for the direct, one-pot synthesis of this compound are not extensively documented in the reviewed literature, the synthesis of substituted pyridine and imidazole (B134444) scaffolds has been achieved using MCR strategies. weebly.comresearchgate.netresearchgate.netsci-hub.se For instance, picolinic acid itself has been employed as an effective organocatalyst in MCRs for the synthesis of highly substituted imidazoles. researchgate.netsci-hub.se Hypothetically, an MCR could be designed involving a pyridine precursor, pyrrolidine, and a source for the carboxylic acid group to assemble the target scaffold, though this remains an area for further research exploration. The development of such a reaction would be a significant advancement in the efficient synthesis of this class of compounds.
Strategies for Pyrrolidine Ring Functionalization and Introduction
The most direct and common method for synthesizing this compound involves the introduction of the pyrrolidine ring onto a pre-existing picolinic acid scaffold. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a picolinic acid derivative bearing a good leaving group, such as a halogen, at the 3-position is reacted with pyrrolidine.
The pyridine ring, particularly when substituted with an electron-withdrawing group like a carboxylic acid, is activated towards nucleophilic attack. google.com Halides at the 2-, 4-, and 6-positions are generally more reactive, but substitution at the 3- and 5-positions can also be achieved, sometimes requiring more forcing conditions like higher temperatures. google.com The reaction of 3-chloropicolinic acid or 3-bromopicolinic acid with pyrrolidine, often in the presence of a base and a suitable solvent, yields the desired this compound.
| Picolinic Acid Precursor | Nucleophile | Reaction Type | Key Considerations | Reference |
|---|---|---|---|---|
| 3-Halopicolinic acid (e.g., 3-chloropicolinic acid) | Pyrrolidine | Nucleophilic Aromatic Substitution (SNAr) | Reaction may require heat; reactivity is enhanced by the electron-withdrawing carboxylic acid group. | google.com |
Enantioselective Synthetic Routes to Chiral Analogues
The synthesis of chiral analogues of this compound can be achieved by employing enantiomerically pure starting materials. A straightforward strategy involves using a chiral derivative of pyrrolidine in the nucleophilic aromatic substitution reaction described previously.
For example, reacting a 3-halopicolinic acid with commercially available (R)- or (S)-2-methylpyrrolidine or other substituted chiral pyrrolidines would lead to the corresponding enantiomerically pure chiral analogues. This approach leverages the robustness of the SNAr reaction while introducing a stereocenter. Furthermore, complex chiral pyrrolidine derivatives, which can be synthesized from starting materials like L-proline, can also be used as nucleophiles to generate a diverse range of structurally complex and enantiomerically pure products. nih.gov Asymmetric reductive amination (ARA) is another powerful strategy for the enantioselective synthesis of chiral amines, which could be adapted to produce functionalized chiral pyrrolidines for subsequent incorporation. nih.gov
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is dominated by the carboxylic acid moiety, which allows for a variety of functional group interconversions to produce derivatives such as esters, amides, and alcohols.
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile handle for derivatization. Standard organic transformations can be applied to generate a range of functional analogues.
Esterification: The carboxylic acid can be converted to its corresponding esters by reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. Mixed anhydride (B1165640) and acyl-chloride methods are also effective for the esterification of picolinic acids. researchgate.netgoogleapis.com
Amide Formation: Amides are readily prepared by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using reagents like thionyl chloride, SOCl₂), followed by reaction with ammonia (B1221849) or a primary/secondary amine. googleapis.comnih.gov Alternatively, direct coupling of the carboxylic acid with an amine using a peptide coupling agent (e.g., HATU, EDCI) provides a high-yielding route to the corresponding amides. cam.ac.uk
Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (3-(pyrrolidin-1-yl)pyridin-2-yl)methanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent.
| Target Functional Group | Reaction Type | Typical Reagents | Reference |
|---|---|---|---|
| Ester | Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | researchgate.netgoogleapis.com |
| Amide | Amidation | 1. SOCl₂ 2. Amine (R-NH₂) OR Coupling agent (HATU, EDCI), Amine | googleapis.comnih.govcam.ac.uk |
| Primary Alcohol | Reduction | Lithium aluminum hydride (LiAlH₄) | General transformation |
Transformations Involving the Pyrrolidine Heterocycle
The pyrrolidine ring in this compound and its derivatives is amenable to a range of chemical transformations, allowing for the introduction of new functional groups and the modification of the heterocyclic core. These transformations are crucial for the development of novel compounds with tailored properties.
One of the key transformations is the dehydrogenation of the pyrrolidine ring. This process can lead to the formation of the corresponding pyrrole (B145914) or pyrroline (B1223166) derivatives, thereby introducing aromaticity or unsaturation into the five-membered ring. Studies on related N-substituted pyrrolidines have shown that dehydrogenation can be achieved using various reagents and conditions. For instance, the removal of a pyrrolidine substituent from a tetrahydroisoquinoline core has been observed during dehydrogenation reactions researchgate.net.
Ring-opening reactions of the pyrrolidine moiety offer another pathway to structurally diverse molecules. These reactions can be initiated by various reagents and conditions, leading to the cleavage of one of the C-N or C-C bonds within the ring. For example, in the metabolism of nicotine, which contains a pyrrolidine ring attached to a pyridine, microbial transformations often involve the initial attack and cleavage of the pyrrolidine ring ias.ac.in. This biological precedent suggests that similar enzymatic or chemical methods could be developed for the ring-opening of this compound.
Oxidative transformations of the pyrrolidine ring can introduce hydroxyl groups or other oxygen-containing functionalities. The microbial metabolism of nicotine, for instance, can lead to the formation of pseudooxynicotine (B1209223) through oxidation of the pyrrolidine ring ias.ac.in. Furthermore, the Tamao-Fleming oxidation can be employed to convert a silyl (B83357) group on a pyrrolidine ring to a hydroxyl group, demonstrating a chemical method for such transformations nih.gov.
Functionalization of the pyrrolidine ring at its carbon centers is a powerful tool for creating complex derivatives. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to proline derivatives to introduce aryl groups at the 3-position, yielding cis-2,3-disubstituted pyrrolidines acs.org. This methodology could potentially be adapted for the C-H functionalization of the pyrrolidine ring in this compound.
| Transformation | Reagents/Conditions | Product Type | Reference |
| Dehydrogenation | Chemical or Catalytic | Pyrrole/Pyrroline Derivatives | researchgate.net |
| Ring-Opening | Microbial or Chemical | Acyclic Amino Acid Derivatives | ias.ac.in |
| Oxidation | Microbial or Chemical (e.g., Tamao-Fleming) | Hydroxylated Pyrrolidines | ias.ac.innih.gov |
| C-H Arylation | Palladium Catalysis | Arylated Pyrrolidines | acs.org |
This table summarizes potential transformations of the pyrrolidine heterocycle based on reactions of analogous structures.
Investigation of Substituent Effects on Reaction Selectivity and Efficiency
The selectivity and efficiency of chemical reactions involving this compound are significantly influenced by the nature and position of substituents on both the pyrrolidine and picolinic acid rings. Understanding these effects is crucial for designing efficient synthetic routes to desired products.
Electronic Effects: The electronic properties of substituents play a critical role. Electron-donating groups (EDGs) on the picolinic acid ring can increase the electron density of the pyridine ring, potentially influencing its reactivity in electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) can make the pyridine ring more susceptible to nucleophilic attack. In the context of palladium-catalyzed C-H functionalization, the electronic nature of the directing group, in this case, the picolinamide, can impact the reaction's success nih.gov. For instance, electron-withdrawing substituents on a pyridine directing group have been shown to result in higher reactivity in some C-H functionalization reactions thieme-connect.com.
On the pyrrolidine ring, substituents can influence the nucleophilicity of the nitrogen atom and the reactivity of the C-H bonds. For example, in a study on the inhibition of caspases by 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, it was found that the introduction of fluorine atoms at the 4-position of the pyrrolidine ring significantly increased the inhibitory potency compared to methoxy (B1213986) analogues nih.gov. This highlights how substituents on the pyrrolidine ring can dramatically alter the molecule's interaction with biological targets, a principle that often translates to chemical reactivity.
Steric Effects: The size and position of substituents can exert significant steric hindrance, thereby influencing reaction selectivity. In the ruthenium-catalyzed decarbonylative arylation of proline esters, the introduction of a sterically encumbered mesityl ring failed, demonstrating the impact of steric bulk on the feasibility of the reaction nih.govscispace.com. Similarly, ortho-substituted boronic esters reacted slower in these coupling reactions nih.gov. When considering transformations on this compound, bulky substituents on either ring could hinder the approach of reagents to the desired reaction site, potentially leading to lower yields or altered regioselectivity.
| Substituent Effect | Impact on Reactivity | Example | Reference |
| Electronic (Pyridine Ring) | EWGs can enhance reactivity in certain C-H functionalizations. | Higher reactivity with electron-withdrawing groups on the directing group. | thieme-connect.com |
| Electronic (Pyrrolidine Ring) | Can alter nucleophilicity and reactivity of C-H bonds. | Fluorine substitution on the pyrrolidine ring increased biological activity. | nih.gov |
| Steric | Bulky groups can hinder reagent approach and reduce reaction rates. | Failure of reaction with sterically demanding mesityl groups. | nih.govscispace.com |
This table illustrates the influence of substituent effects on the reactivity of related pyrrolidine and picolinic acid derivatives.
Sustainable Synthetic Protocols
The development of sustainable synthetic methods for this compound and its derivatives is an area of growing importance, driven by the principles of green chemistry. These protocols aim to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency.
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry provide a framework for designing more environmentally benign synthetic processes um-palembang.ac.id. Key principles applicable to the synthesis of this compound include atom economy, the use of safer solvents, and the reduction of derivatization steps.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product um-palembang.ac.id. Reactions such as additions and cycloadditions are inherently more atom-economical than substitutions or eliminations, which generate byproducts. For instance, a highly efficient, one-pot, solvent-free synthesis of tetrasubstituted imidazoles using 3-picolinic acid as a catalyst highlights an atom-efficient approach that could inspire similar strategies for derivatives of this compound sci-hub.se.
Use of Safer Solvents and Reaction Conditions: Whenever possible, the use of hazardous solvents should be avoided or replaced with greener alternatives such as water, ethanol, or supercritical fluids. The synthesis of picolinic acid hydrochloride, for example, has been traditionally carried out in water orgsyn.org. Exploring aqueous reaction media for the synthesis and transformations of this compound could significantly improve the environmental profile of the process. Furthermore, performing reactions under solvent-free conditions, as demonstrated in some syntheses of piperidine (B6355638) derivatives, represents an ideal scenario from a green chemistry perspective researchgate.net.
Reduction of Derivatization: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they generate additional waste. Direct C-H functionalization methods, for example, offer a more direct and atom-economical route to substituted pyrrolidines compared to traditional methods that often require pre-functionalization and protection/deprotection sequences acs.org.
Catalyst Design for Environmentally Benign Transformations
The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis and transformation of this compound, the focus is on designing catalysts that are environmentally benign, highly active, and easily separable from the reaction mixture.
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. They operate under mild conditions (aqueous environment, ambient temperature, and neutral pH) and can catalyze a wide range of transformations with high enantio- and regioselectivity. For instance, a biocatalytic approach has been used for the stereoselective synthesis of pyrrolidine-2,3-diones nih.gov. The use of enzymes like laccase for oxidation reactions demonstrates the potential of biocatalysis in the synthesis of complex heterocyclic compounds nih.gov. Furthermore, the chemoenzymatic synthesis of substituted L-pipecolic acids using a PLP-dependent enzyme showcases the power of biocatalysis in preparing picolinic acid derivatives nih.gov.
Recyclable Catalysts: The development of catalysts that can be easily recovered and reused is crucial for sustainable chemical processes. Magnetic nanoparticles have emerged as promising catalyst supports due to their high surface area and the ease of separation using an external magnetic field. For example, a recyclable magnetic catalyst (Pd/PDA@Fe3O4) has been developed for the degradation of organic pollutants mdpi.com. Similarly, a recyclable organocatalyst has been designed for the gram-scale enantioselective synthesis of (S)-baclofen nih.gov. Such strategies could be applied to develop recyclable catalysts for the synthesis of this compound.
Catalysts from Renewable Resources: Utilizing renewable resources to prepare catalysts is another important aspect of green chemistry. For instance, urban waste like pine needles has been upcycled to create a robust solid acid catalyst for the conversion of levulinic acid biofueljournal.com. This approach of using biomass-derived catalysts could be explored for the synthesis of picolinic acid derivatives.
| Green Chemistry Approach | Application in Synthesis | Example | Reference |
| Atom Economy | One-pot, multi-component reactions | Synthesis of imidazoles using 3-picolinic acid as a catalyst. | sci-hub.se |
| Safer Solvents | Use of water as a reaction medium | Synthesis of picolinic acid hydrochloride in water. | orgsyn.org |
| Biocatalysis | Stereoselective synthesis | Laccase-catalyzed synthesis of pyrrolidine-2,3-diones. | nih.gov |
| Recyclable Catalysts | Magnetic nanoparticle-supported catalysts | Pd/PDA@Fe3O4 for catalytic reduction. | mdpi.com |
| Catalysts from Renewables | Upcycling of biomass | Solid acid catalyst from pine needles. | biofueljournal.com |
This table provides examples of green chemistry principles and their potential application in the synthesis of this compound and related compounds.
Coordination Chemistry and Catalytic Applications
Ligand Design Principles of 3-(Pyrrolidin-1-yl)picolinic Acid
The design of this compound as a ligand is centered around the synergistic interplay of its constituent functional groups. The picolinic acid backbone provides a robust chelating framework, while the pyrrolidine (B122466) ring introduces specific electronic and steric effects.
Analysis of N,O-Bidentate Chelation Properties
Picolinic acid and its derivatives are well-documented as effective N,O-bidentate chelating agents, forming stable five-membered rings with metal ions. researchgate.net The coordination typically involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated carboxylate group. This chelation is a key factor in the thermodynamic stability of the resulting metal complexes. The formation of these stable five-membered chelate rings is a common feature in the coordination chemistry of picolinic acid with various transition metals, including rhodium and iridium. researchgate.net It is highly probable that this compound would exhibit similar N,O-bidentate coordination behavior.
Impact of Pyrrolidine Substitution on Coordination Modes and Stability
The introduction of a pyrrolidine ring at the 3-position of the picolinic acid scaffold is anticipated to have a pronounced effect on its coordination chemistry. The pyrrolidine group, being an electron-donating group, would increase the electron density on the pyridine ring. This electronic enrichment of the pyridine nitrogen would enhance its basicity and, consequently, its ability to coordinate to metal centers. This enhanced donor capacity could lead to the formation of more stable metal complexes compared to those of unsubstituted picolinic acid.
From a steric perspective, the five-membered pyrrolidine ring is relatively compact, but its presence will undoubtedly introduce some steric hindrance around the coordination sphere of the metal ion. This steric bulk could influence the coordination geometry of the resulting complexes, potentially favoring specific isomeric forms or limiting the number of ligands that can coordinate to a single metal center. The interplay between the electronic enhancement and steric hindrance is a critical aspect that would define the unique coordination chemistry of this ligand.
Metal Complex Formation and Characterization
While specific experimental data for the synthesis and characterization of transition metal complexes with this compound are not available in the literature, established synthetic routes for related picolinate (B1231196) complexes can be extrapolated.
Synthesis of Transition Metal Complexes with the Chemical Compound
The synthesis of transition metal complexes with this compound would likely follow standard procedures for the formation of metal-picolinate complexes. A typical synthetic strategy would involve the reaction of a suitable transition metal salt (e.g., chlorides, nitrates, or acetates) with the deprotonated form of the ligand in an appropriate solvent. The reaction conditions, such as temperature and pH, would be crucial in controlling the stoichiometry and structure of the final product. For instance, the synthesis of gallium(III) picolinate complexes has been achieved by reacting gallium(III) nitrate (B79036) with picolinic acid in an aqueous solution. nih.gov Similarly, rhodium and iridium tris-picolinate complexes have been synthesized from their respective chloride salts in alcoholic solutions. researchgate.net
Structural Elucidation of Metal-Ligand Coordination Geometries
The definitive determination of the coordination geometry of metal complexes of this compound would necessitate single-crystal X-ray diffraction studies. Based on studies of analogous compounds, it is expected that this ligand would form complexes with various coordination numbers and geometries depending on the metal ion and the stoichiometry of the reaction. For example, with trivalent metals like gallium, rhodium, or iridium, the formation of octahedral [M(L)₃] complexes, where L is the deprotonated ligand, is plausible. researchgate.netnih.gov In such structures, the three bidentate ligands would coordinate to the metal center, resulting in a distorted octahedral geometry. The precise bond lengths and angles would be influenced by the electronic and steric effects of the pyrrolidine substituent.
Spectroscopic Signatures in Metal-Picolinate Systems (e.g., UV-Vis, Magnetic Moment Measurements)
The coordination of this compound to a metal ion would be expected to produce distinct spectroscopic signatures.
UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes would likely exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions, in addition to the intraligand π-π* transitions of the picolinate moiety. The energies of these transitions would be sensitive to the nature of the metal ion and the coordination environment. For instance, tris-picolinate complexes of rhodium(III) and iridium(III) show intense MLCT transitions in the visible region. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy would be a valuable tool for confirming the coordination of the ligand. The deprotonation and coordination of the carboxylate group would be evidenced by a shift in the characteristic C=O stretching frequency compared to the free ligand. The coordination of the pyridine nitrogen would also lead to shifts in the ring vibration modes.
Magnetic Moment Measurements: The magnetic properties of the complexes would depend on the electronic configuration of the metal ion. For example, complexes with d-block metals having unpaired electrons would be paramagnetic, and their magnetic moments could provide information about the number of unpaired electrons and the spin state of the metal ion. Conversely, complexes with diamagnetic metal ions or those with paired d-electrons, such as the low-spin d⁶ rhodium(III) and iridium(III) picolinate complexes, would be diamagnetic. researchgate.net
Catalytic Roles of this compound and Its Complexes
Application in Metal-Catalyzed Oxidation Reactions (e.g., Olefin Epoxidation, Alcohol Oxidation)
Complexes derived from picolinic acid, a core component of this compound, have demonstrated significant efficacy in metal-catalyzed oxidation reactions. Notably, a manganese(II)/picolinic acid system has been developed for the rapid and efficient epoxidation of a wide array of olefins. organic-chemistry.orgqub.ac.uk This system, utilizing peracetic acid as the oxidant, achieves high selectivity and efficiency at low temperatures, often in under five minutes. organic-chemistry.org The simplicity, cost-effectiveness, and scalability of this catalytic system make it a valuable tool for synthesizing epoxides, which are important intermediates in the production of fine chemicals. organic-chemistry.orgqub.ac.uk
The versatility of this manganese-picolinic acid catalyst is highlighted by its compatibility with diverse olefin substrates, including those that are electronically deficient or contain sensitive functional groups like allyl halides. organic-chemistry.org Research has also extended the application of this system to the oxidation of primary and secondary alcohols. qub.ac.uk The proposed active oxidant in these reactions is a high-valent manganese-oxo species. organic-chemistry.org The structural components of picolinic acid, specifically the aromatic nitrogen and carboxylate donors that form a five-membered chelate with the metal center, are crucial for its catalytic activity. organic-chemistry.org
Table 1: Olefin Epoxidation using a Manganese/Picolinic Acid Catalyst System
| Olefin Substrate | Product Epoxide | Yield (%) |
|---|---|---|
| Styrene | Styrene oxide | 95 |
| Cyclooctene | Cyclooctene oxide | 98 |
| 1-Octene | 1,2-Epoxyoctane | 85 |
Data sourced from studies on manganese-catalyzed epoxidation reactions. organic-chemistry.org
Mediation of Advanced Oxidation Processes (AOPs)
Picolinic acid has emerged as a key mediator in advanced oxidation processes (AOPs), particularly in the activation of peracetic acid (PAA) by metal ions for the degradation of micropollutants in water. nih.govnih.gov While manganese(II) on its own shows limited reactivity with PAA, the addition of picolinic acid as a chelating ligand significantly accelerates the degradation of various organic contaminants. nih.gov This PAA-Mn(II)-picolinic acid system has proven effective for the removal of a range of micropollutants, including methylene (B1212753) blue, bisphenol A, and various pharmaceuticals, achieving over 60% removal within 10 minutes at neutral pH. nih.gov
The primary reactive species responsible for this enhanced degradation is believed to be a high-valent manganese species, likely Mn(V). nih.gov Similarly, picolinic acid has been shown to enhance the performance of the PAA-Fe(III) AOP, extending its effective pH range and accelerating the degradation of micropollutants. nih.gov In this iron-based system, high-valent iron species such as Fe(IV) and/or Fe(V) are implicated as the major reactive oxidants. nih.gov The unique ability of picolinic acid to facilitate these AOPs, in contrast to other chelating agents like EDTA and citric acid, underscores its specific and effective role in these environmentally significant processes. nih.govunito.it
Table 2: Degradation of Micropollutants by PAA-Metal-Picolinic Acid Systems
| Micropollutant | Catalytic System | Removal Efficiency (%) | Time (min) |
|---|---|---|---|
| Methylene Blue | PAA-Mn(II)-PICA | >60 | 10 |
| Bisphenol A | PAA-Mn(II)-PICA | >60 | 10 |
| Naproxen | PAA-Fe(III)-PICA | ~100 | 10 |
| Sulfamethoxazole | PAA-Fe(III)-PICA | ~100 | 10 |
PICA refers to picolinic acid. Data compiled from studies on advanced oxidation processes. nih.govnih.gov
Organocatalytic Activities in Organic Transformations
Picolinic acid and its derivatives have been utilized as organocatalysts in various organic transformations. For instance, 3-picolinic acid has been identified as an efficient metal-free catalyst for the one-pot, three-component synthesis of 2,4,5-triaryl substituted imidazoles and the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. sci-hub.se This method offers advantages such as high yields, cost-effectiveness, and environmentally benign reaction conditions. sci-hub.se
Derivatives of picolinic acid have also been explored in asymmetric catalysis. For example, picolinamide (B142947) derivatives have been used as catalysts in the asymmetric hydrosilylation of ketimines, providing a route to chiral amines. rsc.orgrsc.org In some multi-component reactions for the synthesis of heterocyclic compounds like 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, 3-picolinic acid has been noted as an effective organocatalyst. researchgate.net The ability of the picolinic acid framework to act as a dual activator, possessing both Lewis basic and Brønsted acidic sites, has been proposed to be key to its catalytic activity in certain reactions. rsc.org
Role as a Directing Group in C-H Activation Methodologies
The picolinamide moiety, derived from picolinic acid, serves as a powerful directing group in transition-metal-catalyzed C-H activation and functionalization reactions. nih.govcam.ac.uk This strategy allows for the selective formation of C-C and C-N bonds at previously unreactive C(sp²) and C(sp³) centers. nih.govethernet.edu.et Palladium-catalyzed reactions employing a picolinamide directing group have been developed for the synthesis of heterocycles like pyrrolidines, indolines, and isoindolines through C-H/N-H coupling. nih.gov In these transformations, the picolinamide is essential for directing the palladium catalyst to a specific C-H bond, facilitating its cleavage and subsequent bond formation. nih.gov
The picolinamide directing group has also been instrumental in the arylation of sp³ C-H bonds. scispace.com For instance, in the ruthenium-catalyzed decarbonylative arylation of cyclic α-amino esters, an amidine directing group derived from picolinic acid is crucial for both the initial ester activation and the subsequent decarbonylation step. scispace.com This approach provides regioselective access to mono-arylated nitrogen heterocycles. scispace.com The ability to install and later remove the picolinamide group makes it a versatile tool in complex molecule synthesis. cam.ac.uk
Biochemical Interactions and Biological Activity in Vitro Studies
Enzyme Inhibition Profiling (In Vitro)
Derivatives of picolinic acid have been identified as inhibitors of several critical enzyme classes. The core picolinic acid scaffold, characterized by a pyridine (B92270) ring with a carboxylic acid at the 2-position, serves as a versatile template for designing potent and selective enzyme inhibitors. nih.gov
The mechanism of enzyme inhibition by picolinic acid derivatives often involves the chelation of metal ions within the enzyme's active site. This is particularly evident in their interaction with metalloenzymes. For instance, dipicolinic acid (DPA), a related dicarboxylic acid, was found to inhibit New Delhi metallo-β-lactamase-1 (NDM-1) by chelating the active site zinc ions. nih.gov However, more complex derivatives can exhibit different mechanisms. A DPA derivative, inhibitor 36 , was shown to form a stable ternary complex with the enzyme and its zinc ions (NDM-1:Zn(II):inhibitor), rather than simply removing the metal cofactor. nih.gov This mode of inhibition can offer higher selectivity and potency.
The study of enzyme kinetics reveals the dynamic nature of these interactions. While specific kinetic data for 3-(pyrrolidin-1-yl)picolinic acid is not available, general studies on enzyme inhibitors show behaviors like hysteretic lag or burst phases, which indicate slow conformational changes in the enzyme upon inhibitor binding. nih.gov The inhibition mechanism for many MBL inhibitors is based on the sequestration of the Zn²⁺ ion, which is a fundamental cofactor for the enzyme's catalytic activity. mdpi.com
Picolinic acid derivatives have demonstrated inhibitory activity against a diverse array of enzymes, highlighting their potential as broad-spectrum therapeutic agents. nih.gov
Kinases: Picolinamide (B142947) derivatives, which share the picolinic acid core, have been developed as potent kinase inhibitors. They have been investigated as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in neurodegenerative diseases, and Provirus Integration of Maloney Kinase (PIM kinase), which is associated with tumorigenesis. rsc.orggoogle.com Furthermore, docking studies have suggested that picolinic acid derivatives can bind effectively to the kinase domain of the Epidermal Growth Factor Receptor (EGFR). researchgate.net
Demethylases: The picolinic acid scaffold is a key feature in some histone demethylase inhibitors. nih.gov Ciclopirox, an antifungal drug, is a known pan-histone demethylase inhibitor. researchgate.net The KDM5/JARID1 family of histone demethylases, which contain a zinc finger domain, represent potential targets for such compounds. google.com
Metallo-β-Lactamases (MBLs): Derivatives of picolinic acid are prominent inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov Dipicolinic acid derivatives have shown potent inhibition against clinically significant MBLs such as NDM-1, IMP-1, and VIM-2. nih.govresearchgate.net The inhibitory action stems from the ability of the picolinic acid structure to interact with the zinc ions essential for the catalytic function of these enzymes. mdpi.com
Structure-activity relationship (SAR) studies have been crucial in optimizing the picolinic acid scaffold for improved potency and selectivity.
For MBL inhibitors based on dipicolinic acid, modifications at the 4-position of the pyridine ring have been extensively explored. The introduction of various linkers and terminal groups significantly impacts inhibitory activity. For example, inhibitor 36 , featuring a biphenyl-4-yl-sulfonamide moiety, was identified as a highly potent and selective MBL inhibitor with an IC₅₀ of 80 nM against NDM-1. nih.gov
| Compound | Modification at 4-position | IC₅₀ (µM) |
|---|---|---|
| Dipicolinic Acid (DPA) | -H | 1.2 |
| Inhibitor 36 | Biphenyl-4-yl-sulfonamide group | 0.08 |
In the development of inhibitors for other enzyme classes, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the inclusion of a pyrrolidine (B122466) ring has been shown to be beneficial. Replacing a morpholine (B109124) substituent with a pyrrolidine increased inhibitory potency nearly four-fold. nih.gov Further substitution on the pyrrolidine ring, such as hydroxylation, helped to reduce lipophilicity while maintaining high activity. nih.gov This suggests that the pyrrolidin-1-yl group in this compound could be a key determinant of its biological activity.
| Compound | R₃ Substituent | pIC₅₀ | cLogP |
|---|---|---|---|
| 2 | Morpholine | 6.11 | 4.97 |
| 81 | Dimethylamine | 6.41 | 4.56 |
| 87 | Pyrrolidine | 6.70 | 4.75 |
| 89 | 3-Hydroxypyrrolidine | 6.68 | 3.68 |
Interaction with Biomolecular Targets (Preclinical In Vitro)
Beyond direct enzyme inhibition, picolinic acid and its derivatives interact with other crucial biomolecules and modulate cellular pathways.
Picolinic acid is known to play a significant role in zinc transport and metabolism. drugbank.comdrugbank.comnih.gov As a therapeutic agent, it is understood to function by binding to zinc finger proteins (ZFPs). drugbank.comdrugbank.com This binding event alters the structure of the ZFP, disrupting the coordination of zinc and thereby inhibiting the protein's function. drugbank.com Since ZFPs are involved in a multitude of cellular processes, including viral replication and gene transcription, this interaction represents a key mechanism for the broad biological effects of picolinic acid. drugbank.com Many epigenetic enzymes, including some histone demethylases, also contain zinc finger domains, presenting a potential target for picolinic acid-based inhibitors. google.com
Picolinic acid is an endogenous metabolite of the kynurenine (B1673888) pathway, which is involved in inflammatory processes. nih.gov In vitro studies have shown that picolinic acid can induce apoptosis in infected cells, leading to a reduction in viral replication. nih.gov Derivatives of related heterocyclic compounds containing a pyrrolidine moiety have been found to modulate significant signaling pathways, such as the p53-MDM2 pathway, which is critical in cancer progression. mdpi.com Although these are different molecular scaffolds, it highlights the potential for pyrrolidine-containing compounds to influence complex cellular signaling cascades. Furthermore, derivatives of naphthoic acid, which can also feature a pyrrolidin-1-yl group, have been explored for their capacity to modulate various biological pathways, suggesting their potential as therapeutic agents. ontosight.ai
Assessment of Compound Stability in Biological Milieu (e.g., Microsomal Stability)
A thorough review of scientific databases and literature reveals no specific studies that have evaluated the microsomal stability of This compound . In the field of drug discovery, such studies are crucial for determining a compound's metabolic fate and are often conducted on derivatives of a parent molecule. For instance, research on other heterocyclic compounds, such as certain bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole antagonists of Retinol Binding Protein 4, has shown that modifications to the core structure can significantly impact microsomal stability. However, without direct experimental data, the metabolic stability of This compound in human or other species' liver microsomes remains uncharacterized.
Antimicrobial and Antifungal Activity Assessment (In Vitro)
There is a significant body of research on the antimicrobial properties of picolinic acid and its derivatives. However, specific data on This compound is not present in the reviewed literature.
Screening against Bacterial Pathogens
No specific in vitro studies detailing the screening of This compound against a panel of bacterial pathogens were found. Research on related structures, such as picolinohydrazide (B126095) derivatives, has indicated some antibacterial activity jconsortium.com. For example, certain hydrazide-hydrazone derivatives of 3-pyridine carboxylic acid have been synthesized and evaluated as antimycobacterial agents jconsortium.com. Additionally, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated antibacterial activity, particularly against Gram-positive bacteria nih.gov. These findings suggest that the picolinic acid scaffold can be a component of antibacterial compounds, but the direct contribution of the 3-(pyrrolidin-1-yl) substitution is unknown.
Evaluation of Antifungal Efficacy against Fungal Species
Similarly, no published studies have specifically assessed the antifungal efficacy of This compound against any fungal species. While derivatives of picolinic acid have been explored for various biological activities, including potential antitumor effects, specific data on their antifungal properties are often limited to certain structural classes pensoft.netresearchgate.net. The broader class of nitrogen-containing heterocyclic compounds is known to exhibit a wide range of biological activities, but this does not provide specific information for the compound .
Dose-Response Characterization and Comparative Potency
Given the absence of primary screening data for the antibacterial and antifungal activity of This compound , there is consequently no information available regarding its dose-response characteristics or its potency relative to other antimicrobial agents. Such characterization would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against various microorganisms. For other pyridineamide derivatives, dose-dependent effects on cancer cell lines have been characterized, but this is not indicative of antimicrobial activity mdpi.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
